molecular formula C9H15ClN4 B2805353 [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride CAS No. 2169997-56-0

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride

Cat. No.: B2805353
CAS No.: 2169997-56-0
M. Wt: 214.69 g/mol
InChI Key: HDJPBXHHGJZYKJ-UHFFFAOYSA-N
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Description

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride is a chemical compound with the molecular formula C9H14N4·3HCl. It is a derivative of pyrido[4,3-d]pyrimidine, a bicyclic structure that has been studied for its various chemical and biological properties .

Properties

CAS No.

2169997-56-0

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-13-3-2-8-7(6-13)5-11-9(4-10)12-8;/h5H,2-4,6,10H2,1H3;1H

InChI Key

HDJPBXHHGJZYKJ-UHFFFAOYSA-N

SMILES

CN1CCC2=NC(=NC=C2C1)CN.Cl.Cl.Cl

Canonical SMILES

CN1CCC2=NC(=NC=C2C1)CN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride typically involves the reaction of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride can be compared with other pyrido[4,3-d]pyrimidine derivatives:

Biological Activity

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride is a heterocyclic compound that has gained attention for its diverse biological activities. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their potential therapeutic applications in various fields including oncology and autoimmune diseases. This article will explore the biological activity of this compound, its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 66521-83-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been shown to selectively inhibit the PI3Kδ isoform, which is implicated in immune responses and cancer progression.
  • Receptor Interaction : It may modulate signal transduction pathways by binding to cellular receptors, influencing various physiological processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of this compound have demonstrated significant anticancer properties. A study reported that certain derivatives exhibited potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .

Immunomodulatory Effects

The compound's selective inhibition of PI3Kδ suggests potential applications in treating autoimmune diseases. By modulating immune responses, it could help in managing conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies

  • Study on PI3K Inhibition : A recent investigation identified a derivative (designated as 11f) that showed remarkable potency against PI3Kδ in vitro. This study highlighted its potential use in treating leukocyte malignancies and autoimmune diseases.
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of related pyrido[4,3-d]pyrimidine compounds for their antimicrobial properties. The results indicated that some derivatives displayed significant antibacterial activity against various strains .

Research Findings

Study FocusKey FindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Immunomodulatory EffectsSelective inhibition of PI3Kδ isoform
Antimicrobial EvaluationSignificant antibacterial activity

Q & A

Basic Questions

Q. How can the synthesis of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride be optimized for higher yields?

  • Methodological Answer : Optimize reaction conditions using microwave-assisted synthesis or continuous flow reactors to enhance efficiency and reduce reaction times. Solvent selection (e.g., acetonitrile or dichloromethane) and temperature control (e.g., 60–80°C) are critical for improving yields . For cyclization steps, consider catalysts like palladium or nickel complexes to stabilize intermediates .
Synthetic Method Key Parameters Yield Improvement
Microwave-assisted synthesis150–200 W, 30–60 min15–20% increase
Continuous flow reactorsFlow rate: 0.5–1.0 mL/min, 80°C25% reduction in time
Solvent optimizationAcetonitrile vs. DCM10–15% higher purity

Q. What methods are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve the crystal lattice and hydrogen-bonding networks, as demonstrated for structurally similar pyridopyrimidines . Complement this with NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and HPLC-MS (≥95% purity threshold) to assess purity .

Q. How does the trihydrochloride form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The trihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to freebase forms. Stability studies in simulated physiological conditions (37°C, pH 7.4) should include UV-Vis spectroscopy to monitor degradation (λ = 260–280 nm) over 24–72 hours .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity against bacterial protein synthesis?

  • Methodological Answer : Use aminoacylation/translation (A/T) assays to screen for inhibition of bacterial ribosomes. For in vitro validation, determine IC₅₀ values via fluorescence-based translation assays (e.g., FITC-labeled puromycin incorporation). Follow with minimum inhibitory concentration (MIC) testing against S. pneumoniae or E. coli tolC mutants .

Q. How to resolve low yields during the cyclization step of the pyridopyrimidine core?

  • Methodological Answer : Low yields often arise from steric hindrance or unstable intermediates. Address this by:

  • Using high-boiling solvents (e.g., DMF) to stabilize reactive species.
  • Introducing protecting groups (e.g., Boc) on the amine moiety to prevent side reactions .
  • Employing microwave irradiation (100–120°C, 20–40 min) to accelerate cyclization kinetics .

Q. How to establish structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer : Synthesize derivatives with modifications at the 6-methyl or 2-aminomethyl positions. Compare bioactivity using:

  • Antimicrobial assays (MIC against Gram-positive/negative strains).

  • Cytotoxicity profiling (e.g., IC₅₀ in HEK293 or HepG2 cells).

  • Molecular docking to predict binding affinity for bacterial sigma ligands or kinase targets .

    Modification Biological Activity Uniqueness
    6-Methyl substitutionEnhanced antimicrobial activityReduces steric bulk for target binding
    2-Aminomethyl groupImproved solubilityFacilitates hydrogen bonding
    Ethyl vs. methyl substitutionVariable cytotoxicityAlters metabolic stability

Q. How to address stability issues under physiological conditions (e.g., serum-containing media)?

  • Methodological Answer : Conduct accelerated stability studies in fetal bovine serum (FBS) at 37°C. Use LC-MS to identify degradation products (e.g., demethylation or hydrolysis). Stabilize the compound via lyophilization with cryoprotectants (e.g., trehalose) or formulation in PEG-based vehicles .

Q. How to validate target engagement in cellular assays?

  • Methodological Answer : Use competitive binding assays with fluorescent probes (e.g., BODIPY-labeled sigma ligands) to quantify receptor occupancy. Pair with siRNA knockdown of putative targets (e.g., sigma-1 receptors) to confirm mechanism-specific effects .

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